molecular formula C11H11ClO2 B1366584 Ethyl 3-(2-chlorophenyl)acrylate CAS No. 24393-51-9

Ethyl 3-(2-chlorophenyl)acrylate

Cat. No. B1366584
CAS RN: 24393-51-9
M. Wt: 210.65 g/mol
InChI Key: ILTRCHMHGZQVGO-BQYQJAHWSA-N
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Description

Ethyl 3-(2-chlorophenyl)acrylate is a chemical compound with the formula C11H11ClO2 . It is also known as ethyl-2-chlorocinnamate.


Synthesis Analysis

A variety of 3-(4-chlorophenyl) acrylic acids and 3-(4-chlorophenyl)acrylate esters were synthesized and structurally proven by spectroscopic studies such as IR, 1H NMR, and 13C NMR as well as mass spectrometry .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(2-chlorophenyl)acrylate is C11H11ClO2. It has an average mass of 210.657 Da and a monoisotopic mass of 210.044754 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(2-chlorophenyl)acrylate include a density of 1.2±0.1 g/cm3, boiling point of 308.6±25.0 °C at 760 mmHg, and a flash point of 152.5±18.6 °C .

Scientific Research Applications

1. Leather Industry Applications

Ethyl 3-(2-chlorophenyl)acrylate, a variant of chlorophenyl acrylate, has been explored in the context of the leather industry. A study focused on the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate and found applications in leather as top coat and base coat materials. These copolymers showed excellent properties when compared with commercial samples, demonstrating their potential in enhancing the quality and durability of leather products (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

2. Polymerization and Copolymer Applications

Another study reported on the synthesis of a monomer similar to Ethyl 3-(2-chlorophenyl)acrylate and its copolymerization with methyl acrylate. These polymers were identified as potential polymeric amino protecting groups, highlighting their utility in the synthesis of more complex molecular structures (Gormanns & Ritter, 1994).

3. Chemical Reactivity and Binding Studies

In the field of toxicology, studies have been conducted on the binding rates of ethyl acrylate, a closely related compound, to glutathione and protein. These studies provide insights into the metabolic pathways and detoxification mechanisms of such chemicals, which are crucial for understanding their behavior in biological systems (Potter & Tran, 1992).

4. Synthesis of Novel Compounds

Ethyl 3-(2-chlorophenyl)acrylate has been utilized in the synthesis of new chemical compounds. For instance, a study detailed the synthesis of ethyl 3-(2-chlorophenyl)-5-(diethoxyphosphinoyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate, showcasing the compound's role in generating new chemical structures with potential applications in various fields (Wang et al., 2007).

5. Electrochemical Applications

The electrochemical behavior of polymers derived from compounds similar to Ethyl 3-(2-chlorophenyl)acrylate has been a subject of research. Studies on electropolymerized acrylates have shed light on their potential applications in electronic devices and materials science (Hogervorst et al., 1993).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-(2-chlorophenyl)acrylate is not available, it’s important to note that acrylates, in general, have been linked to adverse skin, eye, and throat reactions. Ethyl acrylate and methyl methacrylate, for example, have been linked to cancer .

properties

IUPAC Name

ethyl (E)-3-(2-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTRCHMHGZQVGO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chlorophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W Ding, J Hu, H Jin, X Yu, S Wang - Synthesis, 2018 - thieme-connect.com
A general method for the synthesis of α,β-unsaturated esters, ketones, and nitriles is successfully achieved by a one-pot copper-catalyzed oxidation with O 2 in air as oxidant. The …
Number of citations: 10 www.thieme-connect.com
I Fox - 2020 - pstorage-rcsi-9048708668.s3 …
I declare that this thesis, which I submit to RCSI for examination in consideration of the award of a Masters degree, by research, in the field of Science, is my own personal effort. Where …
K Nishikawa, H Fukuda, M Abe, K Nakanishi… - Phytochemistry, 2013 - Elsevier
O-cis-Cinnamoyl-β-d-glucopyranose is one of the most potent allelochemicals that has been isolated from Spiraea thunbergii Sieb by Hiradate et al. It derives its strong inhibitory activity …
Number of citations: 24 www.sciencedirect.com
W Olefination - scholar.archive.org
1H NMR spectra were recorded on a VARIAN Mercury 300 MHz or VARIAN Mercury 400 MHz spectrometer in chloroform-d. All signals are reported in ppm with the internal TMS signal …
Number of citations: 0 scholar.archive.org
K Rajkumari, B Lama… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
We report a novel microwave-assisted two-step, one-pot protocol for the synthesis of olefins (alkenes) via Wittig reaction. The reaction was carried out under solvent-free conditions …
Number of citations: 3 journals.tubitak.gov.tr
Y Qian, HJ Zhang, H Zhang, C Xu, J Zhao… - Bioorganic & medicinal …, 2010 - Elsevier
A series of novel cinnamic acid metronidazole ester derivatives have been designed and synthesized, and their biological activities were also evaluated as potential EGFR and HER-2 …
Number of citations: 117 www.sciencedirect.com
L Li, M Chen, FC Jiang - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
A series of novel multipotent 2-piperidone derivatives were designed, synthesized and biologically evaluated as chemical agents for the treatment of Alzheimer’s disease (AD). The …
Number of citations: 22 www.sciencedirect.com
D Xu, C Lu, W Chen - Tetrahedron, 2012 - Elsevier
A palladium-catalyzed Heck diarylation of terminal olefins under ligand-free conditions in acetic acid is described. This procedure allows double arylation of terminal olefins affording …
Number of citations: 44 www.sciencedirect.com
R Inaba, I Kawashima, T Fujii, T Yumura… - … A European Journal, 2020 - Wiley Online Library
Efficient catalytic arsa‐Wittig reactions have been developed by using 1‐phenylarsolane as a catalyst. A wide array of aldehydes was converted to the corresponding olefins in high …

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